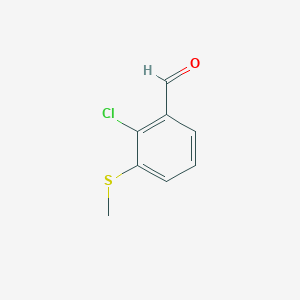

2-Chloro-3-(methylsulfanyl)benzaldehyde

Description

2-Chloro-3-(methylsulfanyl)benzaldehyde (CAS: Not explicitly provided in evidence) is an aromatic aldehyde derivative featuring a chlorine atom at the 2-position, a methylsulfanyl (-SCH₃) group at the 3-position, and a formyl (-CHO) group at the 1-position of the benzene ring. This compound is structurally significant due to its electron-withdrawing (Cl) and electron-donating (SCH₃) substituents, which influence its reactivity and applications. It is primarily utilized as a key intermediate in herbicidal formulations, such as in the synthesis of benzamide derivatives like 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazole-5-yl)-4-(trifluoromethyl)benzamide .

Synthetic routes often involve condensation reactions of substituted benzaldehydes with thiol-containing reagents under acidic or catalytic conditions .

Properties

Molecular Formula |

C8H7ClOS |

|---|---|

Molecular Weight |

186.66 g/mol |

IUPAC Name |

2-chloro-3-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H7ClOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 |

InChI Key |

LRKQJVZEFPWCEH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Step A: Formation of 2-Chloro-3-(methylthio)benzaldehyde

- Starting Material: 4-chlorobenzaldehyde.

- Reagents: Sodium methyl mercaptide aqueous solution (10–30% concentration, preferably 15–20%), phase-transfer catalyst (PTC).

- Phase-Transfer Catalysts: Tetrabutylammonium iodide, tetrabutylammonium bromide, tetrabutylammonium chloride, or tetrabutylammonium fluoride.

- Reaction Conditions: Temperature maintained between 20–60 °C (preferably 30–50 °C) to optimize reaction rate and energy efficiency.

- Molar Ratios: 4-chlorobenzaldehyde : sodium methyl mercaptide : PTC = 1 : 1.1–2.0 : 0.01–0.20 (preferably 1 : 1.1–1.5 : 0.01–0.10).

- Procedure: The 4-chlorobenzaldehyde is added to the sodium methyl mercaptide solution with the PTC under agitation. The reaction progress is monitored by thin-layer chromatography (TLC) until complete consumption of 4-chlorobenzaldehyde.

- Post-Reaction Treatment: Cooling to room temperature followed by phase separation yields the crude methylthio phenyl formaldehyde as a yellow oil.

Step B: Oxidation to 2-Chloro-3-(methylsulfonyl)benzaldehyde

- Oxidant: Hydrogen peroxide (20–50% concentration, preferably 30–50%).

- Acid Catalyst: Sulfuric acid.

- Oxidation Catalysts: Chromium sesquioxide, tetrachloroauric acid, manganous sulfate, ruthenium trichloride, titanium oxide, sodium wolframate, osmium oxide; tetrachloroauric acid, titanium oxide, and sodium wolframate are preferred.

- Molar Ratios: Methylthio phenyl formaldehyde : hydrogen peroxide : sulfuric acid : oxidation catalyst = 1 : 2.0–4.0 : 0.01–0.10 : 0.01–0.10 (preferably 1 : 2.5–3.5 : 0.01–0.03 : 0.01–0.03).

- Reaction Conditions: Temperature maintained between 20–70 °C (preferably 30–60 °C).

- Procedure: Hydrogen peroxide, sulfuric acid, and the oxidation catalyst are mixed and warmed to the reaction temperature. The methylthio phenyl formaldehyde is added dropwise under stirring. Reaction completion is monitored by TLC.

- Post-Reaction Treatment: The reaction mixture is cooled, and the pH is adjusted to 7–8 using caustic soda to convert by-products into water-soluble salts, facilitating their removal. Cooling crystallization and filtration yield the purified 2-chloro-3-(methylsulfonyl)benzaldehyde, which is dried under reduced pressure at 40–70 °C (preferably 50–60 °C).

Representative Experimental Data

| Parameter | Step A (Substitution) | Step B (Oxidation) |

|---|---|---|

| Starting Material | 4-chlorobenzaldehyde | 2-chloro-3-(methylthio)benzaldehyde |

| Reagents | Sodium methyl mercaptide (20%) | Hydrogen peroxide (50%) |

| Catalyst | Tetrabutylammonium bromide (2.5 mol%) | Sodium wolframate (1.5 mol%) |

| Temperature | 45–50 °C | 40–50 °C |

| Reaction Time | Until TLC shows completion (~1-2 h) | Until TLC shows completion (~1-2 h) |

| Yield | 107.2% (crude, based on starting material) | 92.4% (overall two-step yield) |

| Purity (HPLC) | Not specified | 99.8% |

| Physical Form | Yellow oil | Crystalline solid |

Nuclear Magnetic Resonance (NMR) Data

| Compound | $$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) Chemical Shifts (δ, ppm) |

|---|---|

| 2-Chloro-3-(methylthio)benzaldehyde | 9.84 (s, 1H, aldehyde), 7.26–7.42 (m, 4H, aromatic), 2.48 (s, 3H, methylthio) |

| 2-Chloro-3-(methylsulfonyl)benzaldehyde | 10.15 (s, 1H, aldehyde), 8.14 (d, J=8.6 Hz, 2H), 8.09 (d, J=8.6 Hz, 2H), 3.11 (s, 3H, methylsulfonyl) |

Comparative Analysis of Preparation Routes

| Feature | Traditional Route (Toluene Chlorosulfonation) | Current Route (Sodium Methyl Mercaptide + Oxidation) |

|---|---|---|

| Number of Steps | Multiple (chlorosulfonation, reduction, methylation, bromination, hydrolysis) | Two main steps (substitution and oxidation) |

| Yield | Moderate to low (~53%) | High (~92.4% overall) |

| Reaction Complexity | High | Moderate |

| Environmental Impact | High (due to multiple reagents and by-products) | Low (simpler reagents, easier waste management) |

| Industrial Suitability | Limited due to complexity and pollution | High; suitable for scale-up |

| Cost | Higher due to multiple steps and reagents | Lower due to simplicity and raw material availability |

Notes on Industrial Application

- The use of phase-transfer catalysts significantly improves the nucleophilic substitution efficiency, allowing for milder reaction conditions and better selectivity.

- The oxidation step benefits from the choice of catalyst and controlled addition of hydrogen peroxide to prevent over-oxidation or decomposition.

- Post-reaction pH adjustment and crystallization facilitate purification and reduce environmental burden by converting acidic by-products into water-soluble salts.

- The described process has been patented and demonstrated to be industrially scalable with good reproducibility, making it a preferred method for manufacturing this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 2-Chloro-3-(methylsulfanyl)benzoic acid.

Reduction: 2-Chloro-3-(methylsulfanyl)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(methylsulfanyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(methylsulfanyl)benzaldehyde depends on the specific reaction or application. In general, the compound can act as an electrophile in substitution reactions, where the chlorine atom or the aldehyde group is replaced by other functional groups. The methylsulfanyl group can also participate in various chemical transformations, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-3-(methylsulfanyl)benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications:

Key Differences and Research Findings

Substituent Effects on Reactivity: The methylsulfanyl (-SCH₃) group in this compound is less electron-withdrawing than the trifluoromethyl (-CF₃) group in its analog, leading to differences in electrophilic substitution patterns. For instance, the CF₃ group in 2-Chloro-3-(trifluoromethyl)benzaldehyde increases the compound’s acidity and stability, making it suitable for high-performance agrochemicals . Chlorine at the 2-position in both compounds enhances resistance to oxidation compared to non-halogenated analogs like 2-hydroxybenzaldehydes .

Biological Activity: Derivatives of this compound exhibit herbicidal activity by inhibiting HPPD (4-hydroxyphenylpyruvate dioxygenase), a target in transgenic crop systems . In contrast, 5-Chloro-2-(N-tosylamino)benzaldehyde forms zinc complexes with antimicrobial properties, attributed to the tosylamino group’s ability to coordinate metal ions .

Spectral and Physical Properties: The trifluoromethyl substituent in 2-Chloro-3-(trifluoromethyl)benzaldehyde results in distinct NMR shifts (e.g., ¹⁹F NMR signals at ~-60 ppm) and higher thermal stability (mp 43–44°C) compared to the methylsulfanyl analog, which lacks reported melting point data . Azomethine ligands derived from 2-hydroxy-5-methylbenzaldehyde exhibit strong photoluminescence due to extended conjugation, a property less pronounced in methylsulfanyl-substituted analogs .

Synthetic Utility :

- This compound is preferentially used in herbicidal compositions due to its balance of lipophilicity and reactivity. Its trifluoromethyl counterpart, however, is favored in fluorinated drug intermediates due to the metabolic stability imparted by the CF₃ group .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaSMe in DMF (80°C) | DMF | CuI | 72 | 95 |

| NaSMe in THF (60°C) | THF | None | 58 | 88 |

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron density distribution and frontier molecular orbitals (FMOs) to predict regioselectivity. The methylsulfanyl group is a strong electron-donor (+M effect), activating the aromatic ring at specific positions. For instance, the LUMO map may reveal enhanced electrophilicity at the 4-position, favoring NAS. Computational studies also assess steric effects from substituents, which influence transition-state geometries. Validation via experimental kinetic data (e.g., Hammett plots) is essential to resolve discrepancies between predicted and observed reactivity .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

- NMR : H NMR shows distinct signals for the aldehyde proton (~10 ppm, singlet) and methylsulfanyl group (~2.5 ppm, singlet). C NMR confirms the aldehyde carbon (~190 ppm) and quaternary carbons adjacent to substituents.

- IR : Strong absorption at ~1700 cm (C=O stretch) and ~2550 cm (weak S–CH stretch).

- MS : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 200 (M) and fragments corresponding to loss of Cl (m/z 165) or SMe (m/z 149).

X-ray crystallography (e.g., single-crystal analysis) provides definitive confirmation of molecular geometry, as demonstrated for structurally related sulfonamide compounds .

Advanced: What strategies resolve contradictory thermal stability data for this compound under varying atmospheric conditions?

Answer:

Contradictions often arise from differences in sample preparation (e.g., purity, moisture content) or analytical methods. To address this:

Controlled TGA/DSC : Perform thermogravimetric analysis (TGA) under inert (N) vs. oxidative (O) atmospheres to differentiate decomposition pathways.

Accelerated Aging Studies : Monitor stability at elevated temperatures (40–60°C) with humidity control (e.g., 75% RH).

Comparative Spectroscopy : Use FTIR or Raman to detect oxidation products (e.g., sulfoxide at ~1050 cm).

Example: A study showed decomposition onset at 150°C in air (vs. 180°C in N), attributed to sulfide oxidation .

Basic: How does the methylsulfanyl group influence the aldehyde's reactivity compared to electron-withdrawing substituents?

Answer:

The methylsulfanyl group donates electron density via resonance (+M effect), activating the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -NO), which deactivate the ring. For example, in Friedel-Crafts alkylation, this compound reacts faster than its nitro-substituted analog. The thioether’s steric bulk also affects regioselectivity, favoring para-substitution in NAS reactions. Comparative kinetic studies with fluorinated analogs (e.g., 2-chloro-5-fluorobenzaldehyde) highlight these electronic effects .

Advanced: What methodologies detect and quantify trace impurities in this compound?

Answer:

- HPLC-UV/HRMS : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities like disulfides or chlorinated byproducts. High-resolution MS confirms molecular formulas.

- GC-FID/MS : Detects volatile impurities (e.g., residual solvents or methyl disulfide).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), LOD (≤0.1%), and LOQ (≤0.3%). For example, a study using HPLC-UV quantified 4-chlorobenzophenone (a common impurity) at 0.2% w/w .

Q. Table 2: Impurity Profiling

| Impurity | Detection Method | LOD (%) |

|---|---|---|

| 4-Chlorobenzophenone | HPLC-UV | 0.05 |

| Methyl disulfide | GC-MS | 0.01 |

Advanced: How is X-ray crystallography applied to confirm the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) at 293 K resolves bond lengths, angles, and intermolecular interactions. For example, the C–S bond length (~1.78 Å) and Cl–C–C–S dihedral angle (~15°) confirm the substituent orientation. Data refinement (R factor < 0.05) ensures accuracy. Challenges include crystal growth due to the compound’s low melting point (∼80°C). Co-crystallization with stable hosts (e.g., cyclodextrins) may improve crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.